3-(Thiophen-3-yl)aniline hydrochloride
Overview
Description
3-(Thiophen-3-yl)aniline hydrochloride is a chemical compound with the molecular formula C10H10ClNS and a molecular weight of 211.71 g/mol . It is a derivative of aniline, where the aniline ring is substituted with a thiophene ring at the third position. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-3-yl)aniline hydrochloride typically involves the reaction of thiophene-3-boronic acid with 3-bromoaniline through a Suzuki-Miyaura coupling reaction . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. The purification process often involves recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-3-yl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on both the thiophene and aniline rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 3-(Thiophen-3-yl)aniline.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-(Thiophen-3-yl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Thiophen-3-yl)aniline hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The thiophene ring can participate in π-π interactions, while the aniline moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of proteins and other cellular components, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
3-Aminothiophene: Similar structure but lacks the aniline moiety.
Thiophene-3-boronic acid: Used as a precursor in the synthesis of 3-(Thiophen-3-yl)aniline hydrochloride.
Uniqueness
This compound is unique due to the presence of both thiophene and aniline moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-thiophen-3-ylaniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS.ClH/c11-10-3-1-2-8(6-10)9-4-5-12-7-9;/h1-7H,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYGPAHBIIGMHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CSC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240529-35-4 | |
Record name | Benzenamine, 3-(3-thienyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240529-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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